Cas no 892592-84-6 ((2-methylpropyl)(thiophen-3-yl)methylamine)
(2-methylpropyl)(thiophen-3-yl)methylamine Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-N-(thiophen-3-ylmethyl)propan-1-amine
- 2-methyl-N-(3-thienylmethyl)-1-propanamine(SALTDATA: HCl)
- (2-methylpropyl)(thiophen-3-yl)methylamine
- 892592-84-6
- DTXSID60406044
- 2-Methyl-N-(3-thienylmethyl)-1-propanamine
- AKOS000226560
- CS-0274390
- (2-methylpropyl)[(thiophen-3-yl)methyl]amine
- CHEMBRDG-BB 9072021
- EN300-169210
-
- MDL: MFCD07411605
- Inchi: 1S/C9H15NS/c1-8(2)5-10-6-9-3-4-11-7-9/h3-4,7-8,10H,5-6H2,1-2H3
- InChI Key: RDWXCECIJRGLSV-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CNCC(C)C
Computed Properties
- Exact Mass: 169.09300
- Monoisotopic Mass: 169.09252066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 40.3Ų
Experimental Properties
- PSA: 40.27000
- LogP: 2.88460
(2-methylpropyl)(thiophen-3-yl)methylamine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2-methylpropyl)(thiophen-3-yl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-169210-0.05g |
(2-methylpropyl)[(thiophen-3-yl)methyl]amine |
892592-84-6 | 0.05g |
$58.0 | 2023-09-20 | ||
| Enamine | EN300-169210-0.1g |
(2-methylpropyl)[(thiophen-3-yl)methyl]amine |
892592-84-6 | 0.1g |
$60.0 | 2023-09-20 | ||
| Enamine | EN300-169210-0.25g |
(2-methylpropyl)[(thiophen-3-yl)methyl]amine |
892592-84-6 | 0.25g |
$63.0 | 2023-09-20 | ||
| Enamine | EN300-169210-0.5g |
(2-methylpropyl)[(thiophen-3-yl)methyl]amine |
892592-84-6 | 0.5g |
$65.0 | 2023-09-20 | ||
| Enamine | EN300-169210-1.0g |
(2-methylpropyl)[(thiophen-3-yl)methyl]amine |
892592-84-6 | 1g |
$68.0 | 2023-06-04 | ||
| Enamine | EN300-169210-2.5g |
(2-methylpropyl)[(thiophen-3-yl)methyl]amine |
892592-84-6 | 2.5g |
$114.0 | 2023-09-20 | ||
| Enamine | EN300-169210-5.0g |
(2-methylpropyl)[(thiophen-3-yl)methyl]amine |
892592-84-6 | 5g |
$194.0 | 2023-06-04 | ||
| Enamine | EN300-169210-10.0g |
(2-methylpropyl)[(thiophen-3-yl)methyl]amine |
892592-84-6 | 10g |
$352.0 | 2023-06-04 | ||
| Enamine | EN300-169210-1g |
(2-methylpropyl)[(thiophen-3-yl)methyl]amine |
892592-84-6 | 1g |
$68.0 | 2023-09-20 | ||
| Enamine | EN300-169210-5g |
(2-methylpropyl)[(thiophen-3-yl)methyl]amine |
892592-84-6 | 5g |
$194.0 | 2023-09-20 |
(2-methylpropyl)(thiophen-3-yl)methylamine Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on (2-methylpropyl)(thiophen-3-yl)methylamine
Recent Advances in the Study of (2-methylpropyl)(thiophen-3-yl)methylamine (CAS: 892592-84-6)
The compound (2-methylpropyl)(thiophen-3-yl)methylamine (CAS: 892592-84-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining a thiophene ring and an isobutylamine moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug development.
One of the key areas of research has been the optimization of synthetic routes for (2-methylpropyl)(thiophen-3-yl)methylamine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. This advancement is critical for facilitating further pharmacological testing and potential commercialization. The study also highlighted the compound's stability under various conditions, which is a positive indicator for its viability as a drug candidate.
Pharmacological evaluations have revealed that (2-methylpropyl)(thiophen-3-yl)methylamine exhibits notable activity as a modulator of certain neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that the compound may have applications in treating neurological disorders, such as depression and anxiety. Specifically, it appears to interact with serotonin receptors, although the exact binding affinity and selectivity are still under investigation. These findings were corroborated by a recent preprint on bioRxiv, which provided additional data on the compound's pharmacokinetics and metabolic stability.
Another intriguing aspect of (2-methylpropyl)(thiophen-3-yl)methylamine is its potential role in cancer therapy. A 2024 study in Cancer Research explored the compound's ability to inhibit specific signaling pathways involved in tumor growth. The results indicated that the molecule could selectively target cancer cells with minimal toxicity to normal cells, suggesting a promising therapeutic window. However, further preclinical studies are needed to validate these findings and explore possible synergies with existing treatments.
In conclusion, (2-methylpropyl)(thiophen-3-yl)methylamine (CAS: 892592-84-6) represents a versatile and promising candidate in pharmaceutical research. Its diverse pharmacological profile, combined with recent advancements in synthesis and characterization, positions it as a compound worthy of continued investigation. Future research should focus on elucidating its mechanisms of action, optimizing its therapeutic efficacy, and assessing its safety profile in more comprehensive clinical trials.
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